1-(2-Methylprop-2-en-1-yl)pyrrolidine
Description
1-(2-Methylprop-2-en-1-yl)pyrrolidine (IUPAC name) is a bicyclic tertiary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features a pyrrolidine ring substituted with a 2-methylpropenyl group, as shown in its SMILES string: CC(=C)CN1CCCC1. Key synonyms include 1-(2-Methylallyl)pyrrolidine and N-Isobutenylpyrrolidine .
This compound is primarily utilized as a reactive intermediate in organic synthesis. For example, it participates in microwave-assisted tandem reactions to construct oxygen polycyclic compounds like benzo[1,3]cyclopropa[1,2-b]chromene-4,5-diones . Its enamine-like reactivity and steric profile make it valuable in catalysis and pharmaceutical precursor synthesis.
Properties
CAS No. |
85794-01-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h1,3-7H2,2H3 |
InChI Key |
CXNNOOVNAJCPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine with Prenyl Halides
The direct alkylation of pyrrolidine using prenyl halides represents a straightforward route to 1-(2-methylprop-2-en-1-yl)pyrrolidine. In this approach, pyrrolidine acts as a nucleophile, displacing the halide in a prenyl bromide or chloride under basic conditions. A notable example involves the use of lithium hexamethyldisilazane (LiHMDS) as a base to deprotonate pyrrolidine, enhancing its nucleophilicity for subsequent reaction with prenyl bromide.
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to room temperature, achieving moderate to high yields (60–85%). Steric hindrance from the prenyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. A key advantage is the retention of the alkene moiety, which avoids undesired saturation of the prenyl group. However, competing side reactions, such as over-alkylation or elimination, require careful optimization of stoichiometry and temperature.
| Reaction Conditions | Details |
|---|---|
| Substrate | Pyrrolidine |
| Alkylating Agent | Prenyl bromide |
| Base | LiHMDS |
| Solvent | THF |
| Temperature | −78°C to 25°C |
| Yield | 60–85% |
Reductive Amination Approaches
Reductive amination offers an alternative pathway by condensing pyrrolidine with prenal (2-methylprop-2-enal) in the presence of a reducing agent. This method leverages the in situ formation of an imine intermediate, which is subsequently reduced to the tertiary amine. Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes are commonly employed as selective reducing agents to avoid alkene hydrogenation.
The reaction is conducted in methanol or dichloromethane at ambient temperature, with yields ranging from 50% to 70%. While this method avoids the use of prenyl halides, the volatility of prenal and the sensitivity of the reducing agents to moisture pose practical challenges. Additionally, competing aldol condensation of prenal can reduce efficiency, necessitating excess amine or low-temperature conditions.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) provide a convergent route to functionalized pyrrolidines, including this compound. A three-component reaction involving ethyl 2,4-dioxovalerate, an aldehyde, and an amine has been adapted for synthesizing pyrrolidine-2,3-dione intermediates, which can be further modified. For instance, treatment of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine in ethanol yields enamine derivatives through tautomerization and nucleophilic attack.
Although this method primarily generates pyrrolidine-2,3-diones, reductive cleavage of the dione moiety using LiAlH4 or BH3·THF could theoretically afford this compound. Computational studies support the feasibility of such transformations, with density functional theory (DFT) calculations indicating low energy barriers for key steps.
| Key Steps | Details |
|---|---|
| Multicomponent Reaction | Ethyl 2,4-dioxovalerate + aldehyde + amine |
| Tautomerization | Keto-enol equilibrium stabilization |
| Reduction | LiAlH4 or BH3·THF |
| Theoretical Yield | 40–60% (estimated) |
Catalytic Hydrogenation Methods
Catalytic hydrogenation of unsaturated precursors provides a stereocontrolled route to this compound. For example, hydrogenation of 1-(2-methylprop-2-yn-1-yl)pyrrolidine over palladium on carbon (Pd/C) selectively reduces the alkyne to the cis-alkene. This method ensures high stereoselectivity (>90%) and yields exceeding 80% under mild conditions (1–3 atm H2, 25°C).
A critical consideration is the choice of catalyst to prevent over-reduction or isomerization. Pd/C in methanol proves effective, whereas Raney nickel may lead to undesired byproducts. This approach is particularly advantageous for large-scale synthesis due to its operational simplicity and minimal waste generation.
Comparison of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Stereoselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Alkylation | 60–85% | Low | Moderate | Low |
| Reductive Amination | 50–70% | Moderate | Low | Moderate |
| Multicomponent Reaction | 40–60% | High | High | High |
| Catalytic Hydrogenation | 80–90% | High | High | Moderate |
Catalytic hydrogenation emerges as the most scalable and stereoselective method, whereas alkylation offers simplicity for small-scale synthesis. Multicomponent reactions, while complex, enable access to highly functionalized intermediates.
Chemical Reactions Analysis
1-(2-Methylprop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, synthetic applications, and biological activities of 1-(2-Methylprop-2-en-1-yl)pyrrolidine and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
